N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide
Overview
Description
“N-[2-(1-cyclohexen-1-yl)ethyl]-4-iodobenzamide” is a chemical compound that contains a cyclohexene ring, which is a six-membered ring with one double bond, attached to an ethyl group (a two-carbon chain). This is further connected to an amide group (consisting of a carbonyl group (C=O) and a nitrogen), which is substituted with an iodine atom on the fourth carbon of the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 2-(1-cyclohexen-1-yl)ethylamine) with an acid chloride or an ester (in this case, 4-iodobenzoyl chloride or 4-iodobenzoic acid ester) to form the amide bond .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohexene ring, the ethyl chain, and the benzamide group. The iodine atom on the benzene ring would be a significant heavy atom that could influence the compound’s physical and chemical properties .Chemical Reactions Analysis
As for the chemical reactions, the compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the double bond in the cyclohexene ring could undergo addition reactions, and the amide group could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the iodine atom could increase the compound’s molecular weight and could potentially enhance its lipophilicity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18INO/c16-14-8-6-13(7-9-14)15(18)17-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJVFIQQVCJIGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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